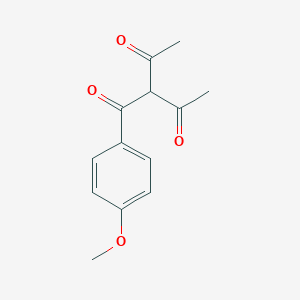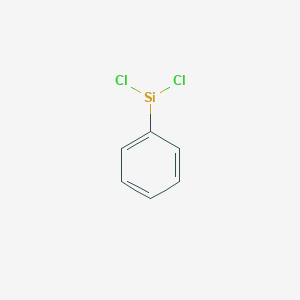
Phenyldichlorosilane
概要
説明
Phenyldichlorosilane, also known as dichlorophenylsilane, is a chemical compound with the CAS number 1631-84-1 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of phenyldichlorosilane is Cl2SiHC6H5 . Its molecular weight is 177.10 . The InChI string representation of its structure is InChI=1S/C6H6Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5,9H .Physical And Chemical Properties Analysis
Phenyldichlorosilane has a refractive index of n20/D 1.525 (lit.) . It has a boiling point of 65-66 °C/10 mmHg (lit.) . The density of phenyldichlorosilane is 1.204 g/mL at 25 °C (lit.) .科学的研究の応用
Hydrolysis and Siloxane Formation
Phenyldichlorosilane readily undergoes hydrolysis in the presence of water, yielding phenylhydrosiloxanes. These compounds feature triethylsilyl end groups and exhibit interesting properties. The reaction can be summarized as follows:
Phenyldichlorosilane+3H2O→(C2H5)3Si[O-Si(C6H5)H]nOSi(C2H5)3\text{Phenyldichlorosilane} + 3\text{H}_2\text{O} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{Si}[\text{O-Si}(\text{C}_6\text{H}_5)\text{H}]_n\text{OSi}(\text{C}_2\text{H}_5)_3 Phenyldichlorosilane+3H2O→(C2H5)3Si[O-Si(C6H5)H]nOSi(C2H5)3
where (n) ranges from 1 to 4 .
Cross-Coupling Reactions
In organic synthesis, phenyldichlorosilane is employed in cross-coupling reactions. For instance, it can react with aryl or vinyl Grignard reagents to form phenyl-substituted silanes. These reactions enable the construction of complex organic molecules.
Safety and Hazards
Phenyldichlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
作用機序
Target of Action
Phenyldichlorosilane is a chemical compound with the formula C6H6Cl2Si . It is primarily used in the synthesis of other chemical compounds. The primary targets of Phenyldichlorosilane are the molecules or substrates it reacts with during these synthesis processes .
Mode of Action
Phenyldichlorosilane interacts with its targets through chemical reactions. It can react with aromatic hydrocarbons at high temperatures, a process discovered by Barry in 1947 . The reaction of Phenyldichlorosilane with these hydrocarbons is considered a process of thermal condensation . The use of catalysts can lower the temperature of interaction .
特性
InChI |
InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFLNBULDHNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870896 | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyldichlorosilane | |
CAS RN |
1631-84-1 | |
| Record name | Dichlorophenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorophenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorophenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Phenyldichlorosilane?
A1: Phenyldichlorosilane (C6H5SiHCl2) has a molecular weight of 179.1 g/mol. While the provided research excerpts don't delve into specific spectroscopic data, they highlight its reactivity for various transformations. For detailed spectroscopic information, consult databases like NIST Webbook or SDBS.
Q2: How is Phenyldichlorosilane used in polymer synthesis?
A2: Phenyldichlorosilane serves as a valuable monomer in synthesizing polysilanes. Researchers have employed it in the Wurtz reaction to produce poly(fluoroalkyl)phenylsilanes [], poly[phenyl(fluoroalkyloxaalkane)silanediyl]s [], and poly(dimethylsilylene-co-phenylmethylsilylene) []. These polymers have potential applications as precursors for silicon-carbon fibers and exhibit intriguing photoluminescent properties.
Q3: Can Phenyldichlorosilane participate in hydrosilylation reactions?
A3: Yes, Phenyldichlorosilane can act as a hydrosilylating agent in the presence of appropriate catalysts. Studies demonstrate its reaction with allyl ethers of fluorinated alcohols using a Pt(Ph3Sb)2Cl2 catalyst, yielding fluoroalkyl derivatives of polysilanes []. Further research explores its reactivity with aromatic azomethines, where it yields both hydrosilylation and reduction products depending on the catalyst used []. Platinum (II) complexes proved particularly effective for promoting hydrosilylation in this context.
Q4: What are the limitations of using Phenyldichlorosilane in reactions with phosphorus pentachloride?
A4: While phosphorus pentachloride effectively converts many silanes and siloxanes into chlorosilanes, Phenyldichlorosilane exhibits limited reactivity in this reaction. Research indicates that silicon atoms directly bonded to chlorine or oxygen atoms, as seen in Phenyldichlorosilane, are less reactive towards phosphorus pentachloride [].
Q5: How does Phenyldichlorosilane contribute to the formation of cyclic siloxanes?
A5: Phenyldichlorosilane plays a crucial role in forming cyclic siloxanes. Research highlights that its hydrolysis primarily yields 2,4,6-triphenylcyclotrisiloxane []. This cyclic siloxane is also observed as a byproduct during the hydrolysis of phenylbromosilane []. These findings suggest Phenyldichlorosilane's propensity to form cyclic structures upon hydrolysis.
Q6: How does the structure of Phenyldichlorosilane affect its reactivity in self-assembled monolayers (SAMs)?
A6: The presence of two chlorine atoms in Phenyldichlorosilane significantly influences its SAM-forming ability. Unlike phenyltrichlorosilane, which forms inhomogeneous multilayers, Phenyldichlorosilane deposits as a dense and homogeneous monolayer []. This difference in behavior likely stems from the number of hydrolyzable groups, with the difunctional nature of Phenyldichlorosilane favoring monolayer formation.
Q7: Can Phenyldichlorosilane be used to synthesize compounds with silicon-sulfur bonds?
A7: Yes, research demonstrates the successful synthesis of a new bis(methimazolyl)silane, PhSiH(mt)2, by reacting Phenyldichlorosilane with methimazole []. This compound can then be used to create ruthenium complexes featuring silicon-sulfur bonds [], showcasing the utility of Phenyldichlorosilane as a precursor for organosilicon compounds with potential applications in coordination chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




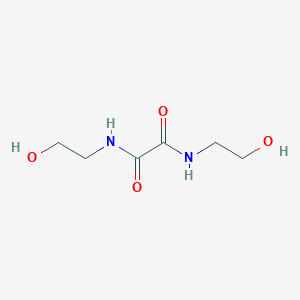





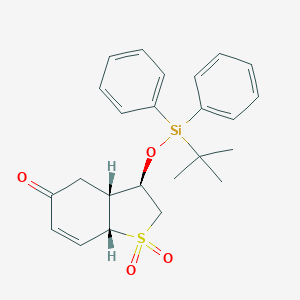
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
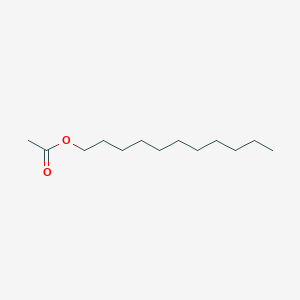
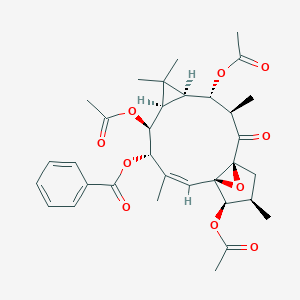
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)

